Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate
CAS No.: 2097898-70-7
Cat. No.: VC5241647
Molecular Formula: C18H17NO5S2
Molecular Weight: 391.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097898-70-7 |
|---|---|
| Molecular Formula | C18H17NO5S2 |
| Molecular Weight | 391.46 |
| IUPAC Name | methyl 4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]benzoate |
| Standard InChI | InChI=1S/C18H17NO5S2/c1-23-18(20)13-6-8-14(9-7-13)26(21,22)19-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15,19H,12H2,1H3 |
| Standard InChI Key | DRJPWAYQUAYJSW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Introduction
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is a synthetic organic compound with a complex molecular structure. It is characterized by its unique combination of furan and thiophene rings linked to a sulfamoyl group attached to a benzoate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Potential Applications and Biological Activities
While specific biological activities of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate have not been extensively studied, compounds with similar structures often exhibit interesting pharmacological properties. Sulfamoyl-containing compounds can act as inhibitors or modulators in various biological pathways, potentially showing anticancer, antimicrobial, or anti-inflammatory activities.
Chemical Stability and Handling
Given the lack of detailed information on its physical properties (e.g., boiling point, melting point), handling and storage of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate should follow general guidelines for organic compounds. It is advisable to store it in a cool, dry place, away from direct sunlight and incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume